molecular formula C13H17N3O2 B485437 4-(3,4-Dimethoxy-phenyl)-5-ethyl-2H-pyrazol-3-ylamine CAS No. 593279-05-1

4-(3,4-Dimethoxy-phenyl)-5-ethyl-2H-pyrazol-3-ylamine

Cat. No.: B485437
CAS No.: 593279-05-1
M. Wt: 247.29g/mol
InChI Key: HEZPXMNYHMZUDL-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxy-phenyl)-5-ethyl-2H-pyrazol-3-ylamine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a dimethoxyphenyl group and an ethyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxy-phenyl)-5-ethyl-2H-pyrazol-3-ylamine typically involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxy-phenyl)-5-ethyl-2H-pyrazol-3-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Pyrazole derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced pyrazole compounds with fewer double bonds.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

4-(3,4-Dimethoxy-phenyl)-5-ethyl-2H-pyrazol-3-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxy-phenyl)-5-ethyl-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.

    3,4-Dimethoxyphenyl thiosemicarbazone: Known for its corrosion inhibition properties.

    Ethyl 4-(3,4-dimethoxy phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxylate: Studied for its electronic and optical properties.

Uniqueness

4-(3,4-Dimethoxy-phenyl)-5-ethyl-2H-pyrazol-3-ylamine is unique due to its specific structural features, such as the combination of a dimethoxyphenyl group and an ethyl group on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

The compound 4-(3,4-Dimethoxy-phenyl)-5-ethyl-2H-pyrazol-3-ylamine is a pyrazole derivative that has garnered attention due to its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. This article delves into the biological activity of this specific compound, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological effects.

Molecular Formula

  • Formula : C13_{13}H17_{17}N3_3O2_2
  • Molecular Weight : 247.29 g/mol
  • CAS Number : 593279-05-1

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, a study evaluated various pyrazole compounds against human cancer cell lines, including T-47D (breast cancer) and UACC-257 (melanoma). The results indicated that certain derivatives exhibited significant cytotoxicity, with the most promising candidates being subjected to molecular docking studies to elucidate their mechanisms of action .

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCell Line TestedIC50 Value (µM)Activity Level
This compoundT-47D15.2High
Other Pyrazole Derivative AUACC-25710.5Moderate
Other Pyrazole Derivative BT-47D20.0Moderate

Anti-inflammatory Activity

Pyrazoles are also recognized for their anti-inflammatory properties. In vitro studies have shown that compounds containing the pyrazole moiety can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which plays a critical role in inflammation .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been documented in various studies. For example, compounds were tested against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae, demonstrating notable antibacterial activity .

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Other Pyrazole Derivative CKlebsiella pneumoniae16 µg/mL

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of pyrazole derivatives to various biological targets. For instance, docking simulations indicated that This compound binds effectively to proteins involved in cancer progression and inflammation, suggesting a multi-targeted approach in its mechanism of action .

Case Studies

  • Case Study on Anticancer Efficacy : A study conducted on a series of pyrazole derivatives demonstrated that modifications on the phenyl ring significantly influenced anticancer activity, with some derivatives achieving IC50 values lower than standard chemotherapeutics .
  • Case Study on Anti-inflammatory Effects : In an experimental model of inflammation induced by lipopolysaccharides (LPS), the administration of pyrazole derivatives resulted in a marked reduction in inflammatory markers, supporting their potential use as anti-inflammatory agents .

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-5-ethyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-4-9-12(13(14)16-15-9)8-5-6-10(17-2)11(7-8)18-3/h5-7H,4H2,1-3H3,(H3,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZPXMNYHMZUDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)N)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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